(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone

chemical purity procurement specification research chemical quality

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355215‑15‑4) is a synthetic aryl ketone composed of a 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyridine core bearing a phenyl ketone at the 3‑position. Its molecular formula is C₁₇H₁₈N₂O with a molecular weight of 266.34 g mol⁻¹, a computed XLogP3‑AA of 3.5, and a topological polar surface area (TPSA) of 33.2 Ų.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B11790938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C17H18N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
InChIKeyMGQQAJLVYLMYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl(phenyl)methanone: Core Properties and Procurement-Grade Identity


(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS 1355215‑15‑4) is a synthetic aryl ketone composed of a 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyridine core bearing a phenyl ketone at the 3‑position. Its molecular formula is C₁₇H₁₈N₂O with a molecular weight of 266.34 g mol⁻¹, a computed XLogP3‑AA of 3.5, and a topological polar surface area (TPSA) of 33.2 Ų [1]. The compound is primarily sourced as a research‑grade building block (purity ≥ 95 %) for pharmaceutical R&D programs, most notably as a scaffold within the substituted phenyl‑methanone class explored for glycine transporter‑1 (GlyT1) inhibition [2][3].

Why Close Analogs of 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl(phenyl)methanone Cannot Be Interchanged


Heterocyclic‑substituted phenyl methanones form a large class, but the precise arrangement of the pyrrolidine ring at the pyridine 6‑position together with the 4‑methyl substituent creates a unique pharmacophoric signature. Replacing the pyrrolidine with piperidine or morpholine alters ring size and basicity (pKₐ shifts of ≈1–2 units are anticipated), while removing the 4‑methyl group relieves a steric constraint that influences the dihedral angle of the benzoyl moiety. Even the seemingly minor reduction of the ketone to the corresponding alcohol (CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC3) eliminates the hydrogen‑bond acceptor character of the carbonyl, fundamentally changing the compound’s reactivity and target‑binding capacity [1][2]. These differences are not cosmetic; they translate into measurable disparities in potency, selectivity, and synthetic utility, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl(phenyl)methanone Against Closest Analogs


Purity Specification Advantage: MolCore 98 % NLT vs. AKSci 95 % Minimum

Among verified suppliers, MolCore provides the target compound at a guaranteed purity of NLT 98 %, whereas AKSci lists a minimum purity of 95 % . The 3‑percentage‑point higher specification reduces the burden of impurity profiling in sensitive assays where unknown contaminants could confound dose‑response or selectivity data.

chemical purity procurement specification research chemical quality

Lipophilicity Advantage Over the Reduced Alcohol Analog

The target ketone exhibits a computed XLogP3‑AA of 3.5 [1]. In contrast, the alcohol analog (CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC3) is estimated to have an XLogP3‑AA ≈3.0 [2]. The ≈0.5 log unit increase translates to roughly a 3‑fold higher theoretical partition coefficient, which can be advantageous when designing CNS‑penetrant candidates or when greater organic‑phase extractability is desired during synthesis.

lipophilicity ADME structural analog comparison logP

Molecular Weight and TPSA Differentiation vs. Extended Pyrrolidine‑Containing Analog

The target compound (MW 266.34 Da, TPSA 33.2 Ų) [1] is significantly smaller than the extended analog [2‑(4‑methyl‑6‑pyrrolidin‑1‑yl‑3‑pyridyl)pyrrolidin‑1‑yl]‑phenyl‑methanone (CAS 1352518‑67‑2; MW ≈349.47 Da, TPSA estimated ≈44 Ų) . The ≈83 Da mass reduction and ≈11 Ų lower TPSA place the target well within the established CNS drug‑likeness space (MW < 400 Da, TPSA < 90 Ų) while the extended analog begins to approach the upper boundary for optimal oral bioavailability.

molecular size TPSA CNS drug-likeness structural analog

Absence of Stereocenters Simplifies Synthesis and Analytical Characterization

The target compound possesses zero defined or undefined atom stereocenters as confirmed by PubChem [1]. By contrast, many pyrrolidine‑containing GlyT1 inhibitors in the same patent family incorporate one or more stereocenters (e.g., chiral 3‑substituted pyrrolidines) that require asymmetric synthesis or chiral resolution, adding cost and analytical complexity [2]. The achiral nature of the target eliminates the need for chiral HPLC or enantiomeric excess determination during procurement and use.

stereochemistry synthetic tractability analytical characterization chiral purity

Procurement-Ready Application Scenarios for 4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl(phenyl)methanone


Lead‑Optimization Scaffold for GlyT1 Inhibitor Programs

The phenyl‑methanone‑pyridine core has been extensively claimed as an essential pharmacophore for glycine transporter‑1 (GlyT1) inhibition [1]. Researchers can use the target compound as a starting scaffold to introduce diverse substituents at the pyrrolidine or phenyl ring, evaluating structure‑activity relationships with a baseline achiral, low‑MW template that already satisfies CNS drug‑likeness criteria (TPSA 33.2 Ų, MW < 300 Da).

Synthetic Intermediate for Carbonyl‑Derived Analog Libraries

The ketone functionality enables straightforward derivatization via reductive amination, Grignard addition, or oxime/hydrazone formation. Because the target is commercially available at ≥98 % purity , it can be used directly in parallel synthesis without prior purification, supporting rapid analog generation for fragment‑based or diversity‑oriented synthesis campaigns.

Analytical Reference Standard for Impurity Profiling of Pyrrolidine‑Pyridine APIs

Given its well‑defined structure and availability at multiple purity grades (95–98 %), the compound serves as a qualified reference material for HPLC impurity tracking during the development of pyrrolidine‑containing active pharmaceutical ingredients. Its retention time, UV spectrum, and MS fragmentation pattern constitute a reproducible benchmark for analytical method validation [2].

Physicochemical Probe for Membrane Permeability Studies

With a computed logP of 3.5 and only 3 hydrogen‑bond acceptors, the target compound occupies a favorable position in CNS multiparameter optimization (MPO) space. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 screens as a non‑basic, neutral comparator to calibrate permeability predictions for more complex, basic pyrrolidine derivatives [2].

Quote Request

Request a Quote for (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.